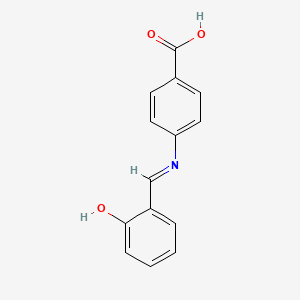

p-(Salicylideneamino)benzoic acid

説明

特性

IUPAC Name |

4-[(2-hydroxyphenyl)methylideneamino]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO3/c16-13-4-2-1-3-11(13)9-15-12-7-5-10(6-8-12)14(17)18/h1-9,16H,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZNXQJHAMQNIHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=NC2=CC=C(C=C2)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101291043 | |

| Record name | N-(4-Carboxyphenyl)salicylideneimine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101291043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

788-24-9 | |

| Record name | N-(4-Carboxyphenyl)salicylideneimine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=788-24-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, p-((o-hydroxybenzylidene)amino)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000788249 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC100884 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=100884 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(4-Carboxyphenyl)salicylideneimine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101291043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-((2-HYDROXY-BENZYLIDENE)-AMINO)-BENZOIC ACID | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of p-(Salicylideneamino)benzoic acid typically involves the condensation reaction between salicylaldehyde and p-aminobenzoic acid. This reaction can be carried out under conventional heating or using ultrasonic irradiation, which is a green chemistry technique that offers advantages such as increased reaction rates, improved yields, and milder reaction conditions .

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using similar reaction conditions. The use of ultrasonic irradiation can be particularly beneficial in industrial production due to its efficiency and eco-friendly nature .

化学反応の分析

Types of Reactions: p-(Salicylideneamino)benzoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the azomethine group to an amine group.

Substitution: The compound can undergo substitution reactions, particularly at the aromatic ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like halogens and nitrating agents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce amines .

科学的研究の応用

p-(Salicylideneamino)benzoic acid has a wide range of applications in scientific research, including:

作用機序

The mechanism of action of p-(Salicylideneamino)benzoic acid involves its ability to form stable complexes with metal ions. The azomethine group (-C=N-) and the carboxyl group (-COOH) in the compound act as coordination sites for metal ions. This chelation enhances the compound’s biological activities and stability .

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Analogues

a. 4-Hydroxybenzoic Acid (p-Hydroxybenzoic Acid)

- Structure: A hydroxyl (-OH) group at the para position instead of the salicylideneamino group.

- Properties: CAS 99-96-7; widely used in preservatives and pharmaceuticals.

b. p-Aminobenzoic Acid (PABA)

- Structure: An amino (-NH₂) group at the para position.

- Properties: Critical in sulfonamide antibiotic resistance; derivatives like p-(dimethylsulfamoyl)benzoic acid (DMSB) show altered biological specificity . The Schiff base formation in p-(salicylideneamino)benzoic acid introduces a conjugated imine bond, enhancing UV-Vis absorption properties compared to PABA .

c. Benzoic Acid, p-(3,4,5-Trimethoxybenzamido)-, 2-Salicylidenehydrazide

- Structure : Combines a salicylidenehydrazide group with a trimethoxybenzamido substituent.

- Properties: The hydrazide linkage and additional methoxy groups may increase steric hindrance and reduce solubility in aqueous media compared to this compound .

Physicochemical Properties

a. Solubility and Extraction Efficiency

- Benzoic acid derivatives with larger distribution coefficients (e.g., benzoic acid, phenol) exhibit faster extraction rates in emulsion liquid membranes compared to acetic acid . The salicylideneamino group in this compound likely enhances lipophilicity, improving membrane phase solubility and extraction efficiency.

b. Thermal Stability

- Schiff bases generally exhibit higher melting points than their parent amines or aldehydes due to conjugation and planarity. For example, 2-azetidinone and 4-thiazolidinone derivatives synthesized from p-aminobenzoic acid Schiff bases show melting points >200°C .

a. Toxicity Predictions (QSTR Models)

- A QSTR model for benzoic acid derivatives correlates toxicity (oral LD₅₀ in mice) with molecular connectivity indices (0JA, 1JA). Para-substituted derivatives like this compound may exhibit lower toxicity than ortho/meta analogs due to optimized electron distribution .

b. Biosensor Recognition

- A yeast biosensor for benzoic acid derivatives shows higher sensitivity to para-substituted compounds (e.g., p-aminobenzoic acid) than ortho or meta isomers.

Data Tables

Table 1: Structural and Physicochemical Comparison

| Compound | Substituent(s) | Molecular Weight (g/mol) | Solubility (aq.) | Melting Point (°C) | Key Applications |

|---|---|---|---|---|---|

| This compound | -N=CH-C₆H₄-OH (para) | ~257.3 | Low | >200 (estimated) | Chelation, biosensors |

| 4-Hydroxybenzoic acid | -OH (para) | 138.1 | Moderate | 213–214 | Preservatives, polymers |

| p-Aminobenzoic acid | -NH₂ (para) | 137.1 | High | 187–189 | Pharmaceuticals, sunscreens |

| Benzoic acid, p-(3,4,5-trimethoxybenzamido)-, 2-salicylidenehydrazide | -NH-N=CH-C₆H₃(OH), -CONH-C₆H₂(OCH₃)₃ | ~463.9 | Very Low | >250 | Research (structure-activity studies) |

生物活性

p-(Salicylideneamino)benzoic acid, a Schiff base derived from the condensation of salicylaldehyde and p-aminobenzoic acid, exhibits a range of biological activities. This compound is notable for its antibacterial, antifungal, and antioxidant properties, making it a subject of interest in pharmacological research.

Chemical Structure and Properties

The molecular formula for this compound is CHNO, characterized by the presence of an azomethine group (-C=N-) and a carboxylic acid group (-COOH). These functional groups are crucial for the compound's biological activity, particularly its ability to chelate metal ions, which enhances its stability and efficacy in biological systems .

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial activity against various pathogens. The compound has been tested against both Gram-positive and Gram-negative bacteria, showing effective inhibition of growth. For instance, it demonstrated minimum inhibitory concentrations (MICs) in the micromolar range against Mycobacterium tuberculosis and methicillin-resistant Staphylococcus aureus (MRSA) .

Table 1: Antibacterial Activity Data

| Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|

| Mycobacterium tuberculosis | 8 | |

| Staphylococcus aureus | 16 | |

| Escherichia coli | 32 |

Antifungal Activity

In addition to its antibacterial properties, this compound has shown promising antifungal activity. Studies have reported its effectiveness against various fungal strains, including those resistant to conventional treatments. The compound's mechanism involves disrupting fungal cell wall synthesis and function .

Table 2: Antifungal Activity Data

| Fungal Strain | MIC (µg/mL) | Reference |

|---|---|---|

| Candida albicans | 15 | |

| Aspergillus niger | 20 | |

| Trichophyton mentagrophytes | 25 |

Antioxidant Properties

The antioxidant capacity of this compound has been evaluated through various assays, including DPPH radical scavenging and FRAP assays. The results suggest that this compound can effectively neutralize free radicals, contributing to its potential therapeutic applications in oxidative stress-related conditions .

The biological activity of this compound is largely attributed to its ability to form stable complexes with metal ions through its azomethine and carboxylic groups. This chelation not only enhances the compound's stability but also facilitates its interaction with biological targets, such as enzymes involved in bacterial and fungal metabolism .

Case Studies

-

Case Study on Antimicrobial Efficacy :

A study conducted on a series of benzoic acid derivatives, including this compound, demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The study highlighted the compound's potential as a lead structure for developing new antimicrobial agents . -

Case Study on Antioxidant Activity :

In vitro studies have shown that this compound exhibits potent antioxidant properties comparable to established antioxidants like ascorbic acid. These findings suggest that it may serve as a beneficial supplement in preventing oxidative damage in cells .

Q & A

Basic: What spectroscopic and crystallographic techniques are recommended to characterize the molecular structure of p-(Salicylideneamino)benzoic acid?

To confirm the molecular structure, researchers should employ a combination of:

- Nuclear Magnetic Resonance (NMR) Spectroscopy : Use H and C NMR to identify proton and carbon environments, focusing on the salicylideneamino moiety and benzoic acid backbone. Peaks near 8.5–9.5 ppm in H NMR may indicate imine (C=N) bonds .

- Fourier-Transform Infrared (FT-IR) Spectroscopy : Analyze stretching vibrations for O–H (≈3000 cm), C=O (≈1680 cm), and C=N (≈1600 cm) to confirm functional groups .

- X-ray Crystallography : Resolve crystal packing and intermolecular interactions (e.g., hydrogen bonding) using single-crystal diffraction. Refinement software like SHELX is critical for validating bond lengths and angles .

Advanced: How can researchers resolve contradictions in reported thermal stability data for this compound across studies?

Contradictions often arise from variations in experimental conditions or sample purity. To address this:

- Standardize Protocols : Replicate studies using identical heating rates (e.g., 10°C/min in TGA) and purge gases (e.g., nitrogen vs. air) to isolate degradation pathways .

- Purity Validation : Pre-characterize samples via HPLC or LC-MS to rule out impurities affecting thermal profiles .

- Comparative Meta-Analysis : Apply frameworks like PICO (Population, Intervention, Comparison, Outcome) to systematically evaluate literature discrepancies. For example, compare decomposition onset temperatures under identical humidity conditions .

Basic: What experimental design principles should guide the synthesis of this compound to ensure reproducibility?

- Reaction Optimization : Use Response Surface Methodology (RSM) to model variables (e.g., molar ratios, solvent polarity, temperature). For instance, a central composite design can identify optimal conditions for Schiff base formation between salicylaldehyde and 4-aminobenzoic acid .

- Purification Steps : Implement recrystallization from ethanol/water mixtures (70:30 v/v) and validate purity via melting point analysis (target range: 210–215°C) and TLC (R ≈0.5 in ethyl acetate/hexane) .

Advanced: How can computational methods elucidate the intermolecular interactions of this compound in crystal lattices?

- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify hydrogen-bond donor/acceptor sites. Software like Gaussian or ORCA can model π-π stacking between aromatic rings .

- Molecular Dynamics (MD) Simulations : Simulate crystal packing in Materials Studio or LAMMPS under periodic boundary conditions to predict stability trends (e.g., role of O–H···N hydrogen bonds) .

- Comparative Analysis : Cross-validate computational results with experimental XRD data, focusing on lattice parameters (e.g., unit cell dimensions) .

Basic: What strategies are effective for analyzing the solubility profile of this compound in polar vs. nonpolar solvents?

- Phase Solubility Studies : Prepare saturated solutions in solvents (e.g., water, DMSO, chloroform) at 25°C. Quantify dissolved compound via UV-Vis spectroscopy (λ ≈290 nm) and calculate solubility parameters using the Hansen solubility equation .

- Temperature Dependence : Conduct van’t Hoff analysis (ln S vs. 1/T) to determine enthalpy/entropy of dissolution. Control ionic strength with buffers (e.g., phosphate buffer, pH 7.4) for physiologically relevant data .

Advanced: What methodologies address conflicting reports on the photochemical behavior of this compound?

- Controlled Irradiation Experiments : Use monochromatic light sources (e.g., 365 nm UV lamps) with actinometry (e.g., potassium ferrioxalate) to standardize photon flux. Monitor isomerization via circular dichroism (CD) or transient absorption spectroscopy .

- Data Reconciliation Framework : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize hypotheses. For example, test whether solvent polarity (e.g., acetonitrile vs. toluene) influences excited-state proton transfer .

Basic: How should researchers design a literature review to identify gaps in the applications of this compound?

- Database Selection : Use SciFinder and Web of Science with keywords like “Schiff base benzoic acid” and “salicylideneamino applications.” Filter results to review articles (2015–2025) for trend analysis .

- Citation Mining : Track seminal papers (e.g., high-impact studies on metal complexes) via citation networks in Scopus. Use tools like VOSviewer to map interdisciplinary connections .

Advanced: What statistical approaches are suitable for optimizing the catalytic activity of this compound derivatives?

- Multivariate Analysis : Apply principal component analysis (PCA) to correlate substituent effects (e.g., electron-withdrawing groups) with catalytic turnover rates. Use JMP or R for data modeling .

- Design of Experiments (DoE) : Implement a Box-Behnken design to optimize reaction variables (e.g., temperature, catalyst loading). Validate models via ANOVA (p < 0.05) and lack-of-fit tests .

Basic: What analytical techniques are critical for assessing the purity of this compound post-synthesis?

- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with mobile phase acetonitrile/water (60:40 v/v) and UV detection at 254 nm. Purity ≥98% is acceptable for most studies .

- Elemental Analysis : Compare experimental C/H/N/O percentages with theoretical values (e.g., C: 65.00%, H: 4.50%, N: 6.90%) to confirm stoichiometry .

Advanced: How can researchers validate the proposed reaction mechanisms for this compound in coordination chemistry?

- Kinetic Isotope Effects (KIE) : Substitute H with H at reactive sites (e.g., phenolic O–H) to probe rate-determining steps. Monitor via H NMR or mass spectrometry .

- In Situ Spectroscopy : Use FT-IR or Raman spectroscopy during reactions to detect intermediates (e.g., metal-ligand vibrational modes at 400–600 cm) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。